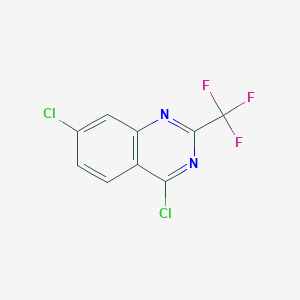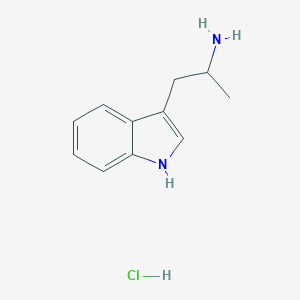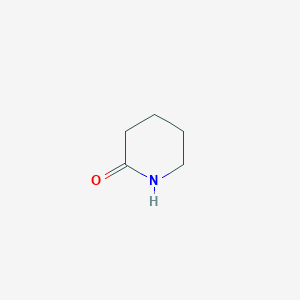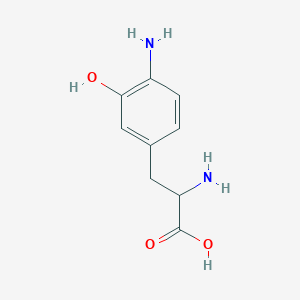
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported, such as racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei, which were synthesized with yields ranging from 48-94% using a reduction process involving zinc dust and formic acid in the presence of iron dust . Additionally, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity, indicating a method for the preparation of compounds with a similar backbone . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares some structural features with the compound of interest, was achieved through a diastereoselective cyanohydrin formation .
Molecular Structure Analysis
While the papers do not directly analyze the molecular structure of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, they do provide insights into the structural aspects of similar compounds. For instance, the X-ray crystallography, spectroscopic methods, and quantum chemical calculations were used to characterize a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealing intramolecular and intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For example, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone and the susceptibility of the product to auto-oxidation . These reactions provide a context for understanding the reactivity of compounds with similar structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and evaluation of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides for uterine relaxant activity suggest that the hydroxyphenyl group may play a role in the biological activity of these compounds . Additionally, the synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid for the development of aminopeptidase inhibitors indicates that the stereochemistry and the presence of hydroxyphenyl groups are important for the activity of these molecules .
Aplicaciones Científicas De Investigación
Applications in Polymer Modification and Material Science
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, forming amine-treated polymers. These modified polymers show increased swelling properties, enhanced thermal stability, and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Phloretic Acid as an Alternative for Polybenzoxazine The compound is explored as an alternative to phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazine, a type of thermoset polymer. Using phloretic acid enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation. This provides a sustainable method to enhance the properties of aliphatic –OH bearing molecules or macromolecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Applications in Antimicrobial and Antifungal Activities
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Derivatives of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, specifically 3-[(2-Hydroxyphenyl)amino]butanoic acids, have been synthesized and shown to exhibit good antimicrobial activity against various bacterial strains like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antioxidant, Anti-Inflammatory, and Antiulcer Activities A series of novel compounds involving 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These compounds have shown significant results, comparable to standard drugs, in terms of their efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Propiedades
IUPAC Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWPXBNFKWLGJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

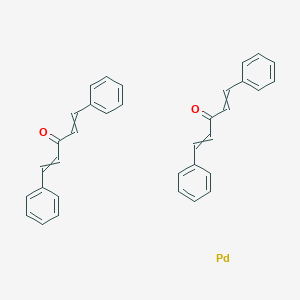
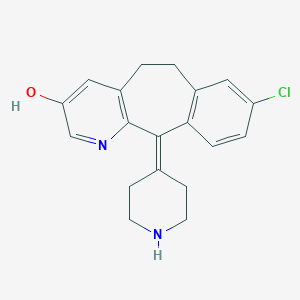
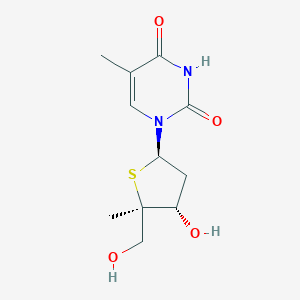
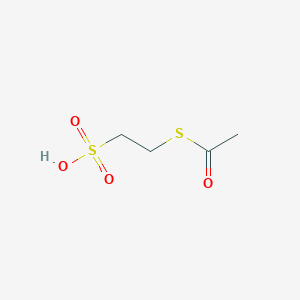
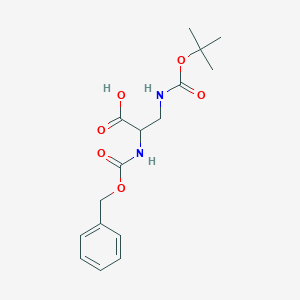
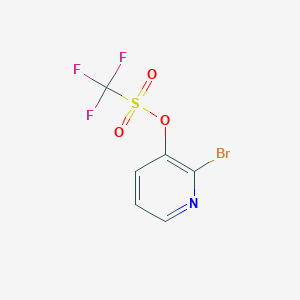
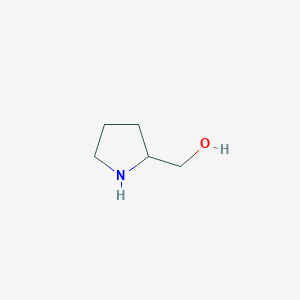
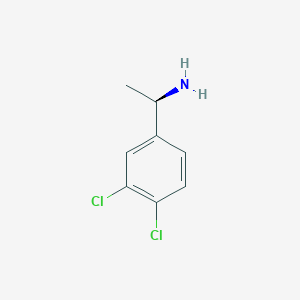
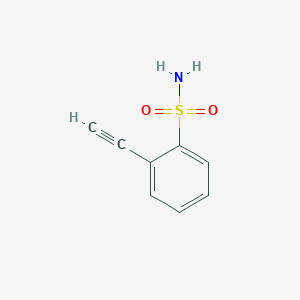
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
